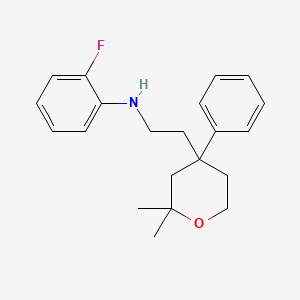
Icmt-IN-51
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-51: is a compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Icmt-IN-51 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions: : Icmt-IN-51 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: : The inhibition of ICMT by this compound occurs under physiological conditions, with an IC50 value of 0.55 μM .
Major Products Formed: : The primary product of the reaction between this compound and ICMT is a methylated protein and S-adenosylhomocysteine (SAH) .
Scientific Research Applications
Chemistry: : Icmt-IN-51 is used as a tool compound to study the role of ICMT in the post-translational modification of proteins .
Biology: : In biological research, this compound is used to investigate the effects of ICMT inhibition on cell signaling pathways, particularly those involving Ras proteins .
Medicine: : this compound has shown potential as an anti-cancer agent due to its ability to inhibit ICMT, which is involved in the activation of oncogenic proteins .
Industry: : While its industrial applications are limited, this compound is used in the development of new therapeutic agents targeting ICMT .
Mechanism of Action
Icmt-IN-51 exerts its effects by inhibiting the activity of ICMT. ICMT is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This methylation is the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include cysmethynil, J4-2, and J4-6. These compounds also inhibit ICMT but differ in their potency and solubility .
Uniqueness: : Icmt-IN-51 is unique due to its high potency (IC50 = 0.55 μM) and its ability to selectively inhibit ICMT without affecting other enzymes .
Properties
Molecular Formula |
C21H26FNO |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline |
InChI |
InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-8-4-3-5-9-17)12-14-23-19-11-7-6-10-18(19)22/h3-11,23H,12-16H2,1-2H3 |
InChI Key |
NHBCEQGGHZLLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=CC=C2F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















